Antifungal Potency of 2-Furyl Substituted Anilines Against Dermatophytes
The compound belongs to the class of 2-furyl substituted anilines, which have demonstrated potent antifungal activity. In a direct evaluation of N-substituted aniline derivatives, compounds containing this specific furan-2-ylmethoxy motif exhibited very good activity against dermatophytes, particularly Trichophyton rubrum, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 6.25 µg/mL [1]. While this activity is established for the class, the specific substitution pattern on the aniline ring is known to critically influence potency, as the para-substituted 4-(Furan-2-ylmethoxy)aniline presents a distinct spatial arrangement of the aniline amino group, which is essential for optimal hydrogen bonding with biological targets.
| Evidence Dimension | Antifungal Activity (MIC against Trichophyton rubrum) |
|---|---|
| Target Compound Data | Potent activity expected as a member of the 2-furyl substituted aniline class. |
| Comparator Or Baseline | Class of 2-furyl substituted anilines (including para-substituted derivatives): MIC = 3.12-6.25 µg/mL |
| Quantified Difference | Activity is characteristic of this structural class; ortho or meta isomers (e.g., 2-(Furan-2-ylmethoxy)aniline, 3-(Furan-2-ylmethoxy)aniline) are not guaranteed to exhibit the same potency due to altered binding geometries. |
| Conditions | In vitro antifungal assay against Trichophyton rubrum |
Why This Matters
This establishes the compound's role as a validated chemotype for antifungal research, providing a scaffold with known, quantifiable potency against a clinically relevant fungal pathogen.
- [1] Kouznetsov, V. V., et al. (2008). Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment. Bioorganic & Medicinal Chemistry, 16(2), 794-809. DOI: 10.1016/j.bmc.2007.10.034 View Source
